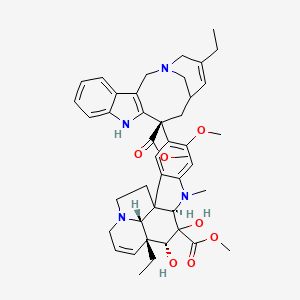
Deacetyl Vinorelbine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetyl Vinorelbine-d3 is a labeled metabolite of Vinorelbine, a semi-synthetic vinca alkaloid. It is primarily used in research settings, particularly in the study of metabolic pathways and drug interactions. The compound has a molecular formula of C43H49D3N4O7 and a molecular weight of 739.91 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Deacetyl Vinorelbine-d3 involves the deacetylation of Vinorelbine. The process typically includes the use of deuterated reagents to introduce deuterium atoms into the molecule. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis technologies. The process involves multiple steps, including purification and quality control, to ensure the compound meets research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
Deacetyl Vinorelbine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other organic solvents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs.
Aplicaciones Científicas De Investigación
Deacetyl Vinorelbine-d3 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways.
Biology: Employed in cellular studies to understand the effects of Vinorelbine and its metabolites.
Medicine: Utilized in pharmacokinetic studies to evaluate drug interactions and metabolic profiles.
Industry: Applied in the development of new therapeutic agents and in quality control processes
Mecanismo De Acción
Deacetyl Vinorelbine-d3 exerts its effects by interfering with the polymerization of tubulin, a protein essential for microtubule formation. This disruption leads to the inhibition of mitotic spindle formation, ultimately causing cell cycle arrest at the G2/M phase. The compound targets mitotic tubulin and associated proteins, making it effective in promoting apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Vinorelbine: The parent compound, used in cancer treatment.
Vinblastine: Another vinca alkaloid with similar mechanisms but different clinical applications.
Vincristine: Known for its use in treating hematological malignancies.
Vindesine: A derivative with applications in various cancer therapies.
Uniqueness
Deacetyl Vinorelbine-d3 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis in pharmacokinetic and pharmacodynamic studies, providing insights that are not possible with non-labeled compounds.
Propiedades
Fórmula molecular |
C43H52N4O7 |
|---|---|
Peso molecular |
736.9 g/mol |
Nombre IUPAC |
methyl (9R,11R,12R,19R)-12-ethyl-4-[(12S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C43H52N4O7/c1-7-25-18-26-21-42(38(49)53-5,34-28(24-46(22-25)23-26)27-12-9-10-13-31(27)44-34)30-19-29-32(20-33(30)52-4)45(3)36-41(29)15-17-47-16-11-14-40(8-2,35(41)47)37(48)43(36,51)39(50)54-6/h9-14,18-20,26,35-37,44,48,51H,7-8,15-17,21-24H2,1-6H3/t26?,35-,36+,37+,40+,41?,42-,43?/m0/s1 |
Clave InChI |
OBAOAFYUDIHEFP-CFQNGAHTSA-N |
SMILES isomérico |
CCC1=CC2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H](C([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |
SMILES canónico |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


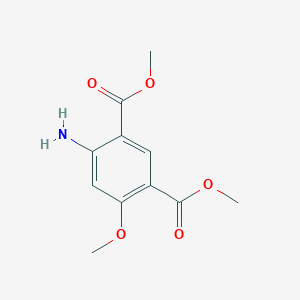
![3-Chloro-2-nitrodibenzo[b,d]furan](/img/structure/B13718278.png)
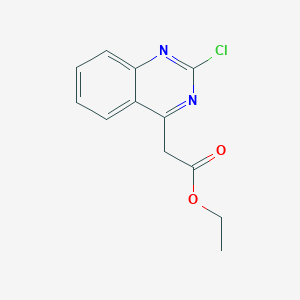


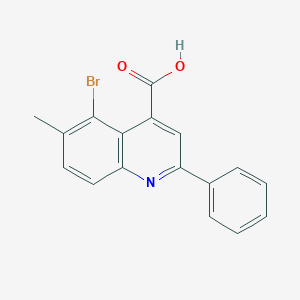
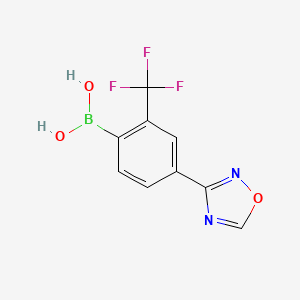
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)

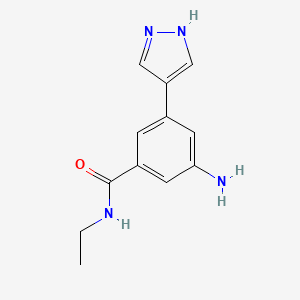
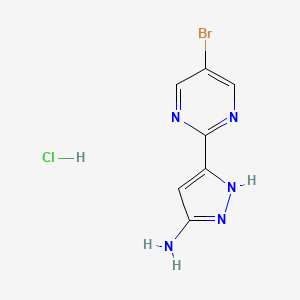

![7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13718349.png)

